N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide

Overview

Description

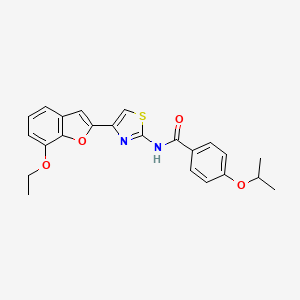

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide is a synthetic small molecule featuring a thiazole core substituted with a 7-ethoxybenzofuran moiety at the 4-position and a 4-isopropoxybenzamide group at the 2-position. Its structural complexity arises from the ethoxybenzofuran (electron-rich aromatic system) and the isopropoxybenzamide group, which may influence solubility, metabolic stability, and target binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled through amide bond formation. Key steps include:

Formation of Benzofuran Intermediate: Ethylation of benzofuran derivatives under basic conditions.

Synthesis of Thiazole Intermediate: Cyclization reactions involving thioamides and α-haloketones.

Coupling Reaction: The benzofuran and thiazole intermediates are coupled using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic aromatic substitution can occur on the benzofuran and thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide is primarily investigated for its antimicrobial , antifungal , and anticancer properties. The presence of bioactive benzofuran and thiazole rings contributes to its biological activities:

- Antimicrobial Activity: Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for certain bacterial strains have been documented as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 25 µg/mL | Inhibition of protein synthesis |

This suggests that the compound could disrupt cellular processes critical for bacterial survival.

Biological Studies

The compound is also utilized in studying enzyme inhibition and receptor binding due to its complex structure. Its interactions with specific molecular targets can provide insights into metabolic pathways involved in disease progression:

- Mechanism of Action: The compound may inhibit key enzymes associated with microbial growth and cancer cell proliferation, leading to potential therapeutic effects through apoptosis induction in cancer cells .

Pharmacology

Research into the pharmacokinetic properties of this compound reveals its potential therapeutic applications across various disease models. Its unique combination of structural features allows for diverse interactions with biological macromolecules, enhancing its pharmacological profile.

Similar Compounds

- Benzofuran Derivatives: Compounds like psoralen are known for their antimicrobial and anticancer properties.

- Thiazole Derivatives: Compounds such as 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole exhibit significant biological activities.

Uniqueness

This compound stands out due to its combined structural features of benzofuran and thiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications.

Case Studies

Recent studies have explored the synthesis and biological significance of related thiazole derivatives that exhibit antimicrobial and anticancer properties:

- Antimicrobial Studies: A series of thiazole derivatives were synthesized and evaluated against various bacterial strains using turbidimetric methods. Results indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity: The anticancer efficacy was assessed using the Sulforhodamine B assay on human breast adenocarcinoma cell lines (MCF7), revealing that certain derivatives exhibited significant cytotoxicity .

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in microbial growth and cancer cell proliferation.

Pathways Involved: Inhibition of key enzymes in metabolic pathways, disruption of cell membrane integrity, and induction of apoptosis in cancer cells

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects, synthesis, and bioactivity inferred from the evidence.

Structural and Functional Group Comparisons

Key Substituents and Their Impacts:

- Benzofuran vs.

- Alkoxy Substituents : The isopropoxy group in the target compound increases steric bulk compared to methoxy () or ethoxy groups, likely reducing solubility but improving membrane permeability .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, characterized by the presence of a thiazole ring, a benzofuran moiety, and an isopropoxybenzamide structure, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula: C₁₈H₁₉N₃O₃S

- Molecular Weight: Approximately 345.42 g/mol

- Functional Groups: Thiazole ring, benzofuran moiety, and isopropoxy group.

The structural complexity of this compound allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds containing thiazole and benzofuran moieties often exhibit significant antimicrobial activity . The presence of the benzofuran group in this compound suggests possible efficacy against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 25 µg/mL | Inhibition of protein synthesis |

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, it has shown promising results against lung cancer (A549) and glioma (C6) cell lines through mechanisms such as apoptosis induction and DNA synthesis inhibition.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.5 | Induction of apoptosis via caspase activation |

| C6 | 22.3 | Inhibition of DNA synthesis |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.

- DNA Interaction: It binds to DNA, disrupting replication processes.

- Antimicrobial Action: The structural components interact with bacterial membranes or essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on A549 lung cancer cells. The results indicated an IC50 value of 15.5 µM, demonstrating significant anticancer potential through apoptosis induction via caspase activation .

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus at a MIC of 12.5 µg/mL. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide?

- Methodological Answer : The synthesis of thiazolyl-benzamide derivatives typically involves coupling reactions between substituted thiazol-2-amine and benzoyl chloride analogs. For instance, highlights a routine method using pyridine as a solvent and base, with post-reaction purification via chromatography and recrystallization . Key steps include stoichiometric control of reagents (e.g., equimolar ratios), TLC monitoring for reaction completion, and NaHCO₃ washing to remove acidic byproducts. Yield optimization may require adjusting reaction time (e.g., overnight stirring) and temperature (room temperature vs. reflux) based on precursor reactivity.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1660–1680 cm⁻¹, NH stretches at 3150–3400 cm⁻¹) and tautomeric forms (absence of S-H bands confirms thione tautomers) .

- NMR (¹H/¹³C) : Resolves aromatic protons, ethoxy/isopropoxy substituents, and thiazole ring protons. For example, uses ¹H-NMR to confirm morpholine-methyl groups in analogous compounds .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS in for exact mass matching) .

- Elemental Analysis : Confirms purity by comparing experimental vs. theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the benzamide moiety influence biological activity in thiazole derivatives?

- Methodological Answer : demonstrates that para-substituted electron-withdrawing groups (e.g., –Br) enhance antimicrobial and antiproliferative activities by increasing electrophilicity and target binding. Researchers can systematically introduce substituents (e.g., –CF₃, –NO₂) and evaluate activity via in vitro assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity). Computational studies (e.g., molecular docking) further predict interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as noted in for nitro-group interactions .

Q. What experimental approaches resolve tautomeric equilibria in thiazole-containing compounds during structural characterization?

- Methodological Answer : Tautomerism in thiazole derivatives (e.g., thiol-thione equilibria) is analyzed via:

- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1240–1255 cm⁻¹) confirm thione dominance .

- ¹H-NMR : Chemical shifts for NH protons (e.g., 10.49 ppm in ) distinguish tautomeric forms .

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., centrosymmetrical dimers in ) to assign tautomeric states .

Q. How can molecular docking guide the design of derivatives targeting specific enzymes (e.g., adenosine receptors or PFOR)?

- Methodological Answer : As shown in and , docking studies (e.g., AutoDock Vina) predict binding affinities by simulating ligand-enzyme interactions. For adenosine receptors, pyridyl or cyclopentanamide substituents on thiazole-2-yl benzamides retain micromolar affinities . For PFOR inhibition ( ), amide anions and nitro groups align with the enzyme’s active site, validated by mutational studies or co-crystallization .

Q. Data Contradictions and Resolution

- Issue : reports cardioprotective activity in a methoxyphenyl-thiazole analog, while emphasizes antimicrobial/anticancer effects in bromophenyl derivatives.

- Resolution : Biological activity is highly substituent-dependent. Researchers should prioritize functional assays (e.g., hypoxia models for cardioprotection, MIC/IC₥₀ for antimicrobial/anticancer screening) tailored to their target indication.

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-4-27-19-7-5-6-16-12-20(29-21(16)19)18-13-30-23(24-18)25-22(26)15-8-10-17(11-9-15)28-14(2)3/h5-14H,4H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXJAAHVFDPCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.